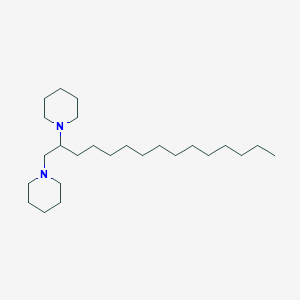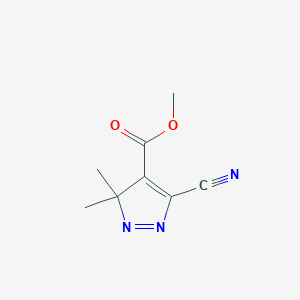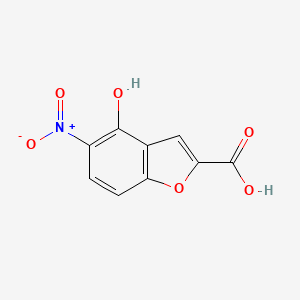
4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid typically involves the nitration of benzofuran derivatives followed by hydroxylation and carboxylation. One common method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofuran derivatives . Another approach includes the use of microwave-assisted synthesis to obtain benzofuran compounds .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed cycloisomerization . These methods are favored for their efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antibacterial and anti-tumor properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make it effective in dealing with certain cardiac conditions.
Comparison with Similar Compounds
Amiodarone: A well-known benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Exhibits anti-inflammatory and anti-tumor properties.
Bergapten: Known for its photosensitizing effects.
Nodekenetin: Has potential anti-cancer activities.
Xanthotoxin: Used in the treatment of skin disorders.
Usnic Acid: Exhibits antibacterial and antifungal properties.
Uniqueness: 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid is unique due to its specific combination of hydroxyl, nitro, and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
CAS No. |
88220-84-2 |
|---|---|
Molecular Formula |
C9H5NO6 |
Molecular Weight |
223.14 g/mol |
IUPAC Name |
4-hydroxy-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO6/c11-8-4-3-7(9(12)13)16-6(4)2-1-5(8)10(14)15/h1-3,11H,(H,12,13) |
InChI Key |
UJNIHCFKDVOFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)O)C(=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)

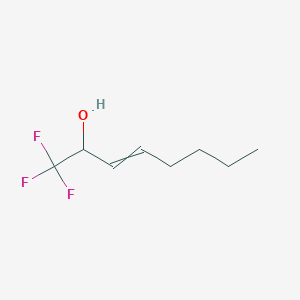
![(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine](/img/structure/B14400756.png)

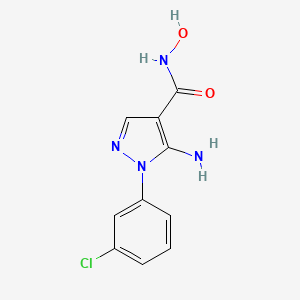
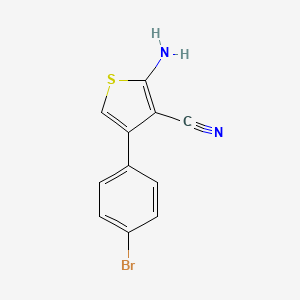

![3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14400785.png)
